Methyl 2-bromo-5-fluoropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by other names such as “methyl 6-bromo-5-fluoronicotinate”, “6-bromo-5-fluoro-nicotinic acid methyl ester”, and "2-bromo-3-fluoro-5-methoxycarbonyl pyridine" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-fluoropyridine-3-carboxylate” consists of a pyridine ring substituted with a bromine atom, a fluorine atom, and a carboxylate group . The InChI Key for this compound is PXHKAVXJQLVUBI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-5-fluoropyridine-3-carboxylate” are not well documented, similar compounds have been used in various chemical reactions. For instance, pinacol boronic esters, which are similar to this compound, have been used in catalytic protodeboronation reactions .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is a solid compound with a molecular weight of 234.02 g/mol . It has a melting point of 61 - 62 degrees Celsius .Scientific Research Applications
Synthesis of Complex Molecules
Methyl 2-bromo-5-fluoropyridine-3-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules due to its reactive sites, which allow for various functionalization reactions. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was reported. This synthesis highlights the compound's utility in creating molecules with significant pharmacological activity (Hirokawa, Horikawa, & Kato, 2000).
Radiofluorination and Amination Reactions
The compound also plays a crucial role in radiofluorination and subsequent palladium-catalyzed amination reactions, illustrating its importance in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. A study demonstrated the synthesis of 2-amino-5-[18F]fluoropyridines via a "minimalist" radiofluorination/palladium-catalyzed amination sequence, showcasing its potential in developing radiopharmaceuticals (Pauton et al., 2019).
Ligand Synthesis for Complexation of Lanthanide(III) Cations
The compound's versatility extends to the synthesis of ligands for metal complexation. It has been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted pyridine derivatives, which are well-suited for the complexation of lanthanide(III) cations. Such ligands are important for creating materials with unique magnetic, optical, and catalytic properties (Charbonnière, Weibel, & Ziessel, 2001).
Development of Novel Antibacterial Agents
Additionally, methyl 2-bromo-5-fluoropyridine-3-carboxylate has contributed to the development of novel antibacterial agents. A study on fluoronaphthyridines as antibacterial agents synthesized 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating the potential of derivatives of methyl 2-bromo-5-fluoropyridine-3-carboxylate in creating effective antibiotics (Bouzard et al., 1992).
Safety And Hazards
“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-bromo-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMFNSAPLCUHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-fluoropyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.